![molecular formula C4I2N6O2 B14216471 3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) CAS No. 763140-96-1](/img/structure/B14216471.png)
3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) is a compound belonging to the class of oxadiazoles, which are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of two iodinated oxadiazole rings connected by a diazene (N=N) linkage. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as energetic materials due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) typically involves the formation of the oxadiazole ring followed by iodination and diazene linkage formation. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent. The diazene linkage is formed through the reaction of the iodinated oxadiazole with a diazotizing agent under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the diazene linkage to amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the iodinated positions .
Scientific Research Applications
3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole) involves its interaction with molecular targets through its reactive functional groups. The diazene linkage and iodinated positions allow the compound to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate (BOM): Known for its use as an energetic material with good thermal stability.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another energetic material with high density and thermal stability.
Uniqueness
Its structural features make it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
763140-96-1 |
|---|---|
Molecular Formula |
C4I2N6O2 |
Molecular Weight |
417.89 g/mol |
IUPAC Name |
bis(4-iodo-1,2,5-oxadiazol-3-yl)diazene |
InChI |
InChI=1S/C4I2N6O2/c5-1-3(11-13-9-1)7-8-4-2(6)10-14-12-4 |
InChI Key |
MYXJUNJTZOHGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1I)N=NC2=NON=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
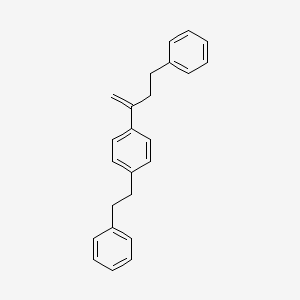
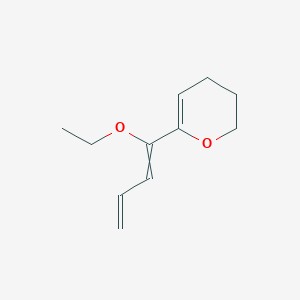
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
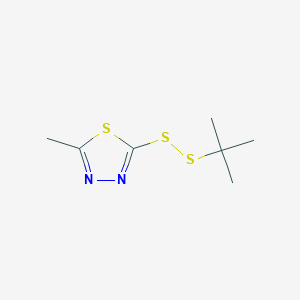
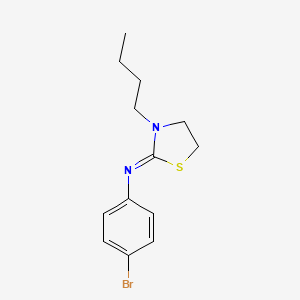

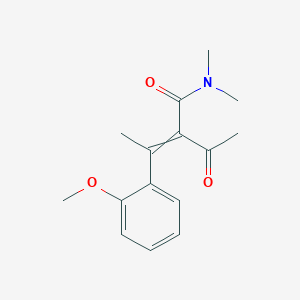
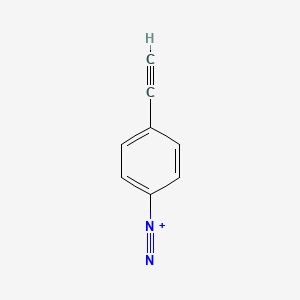
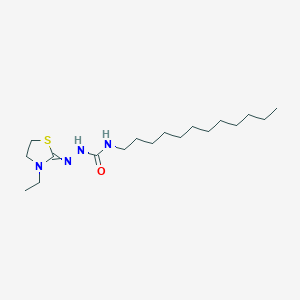
![N-[3-(Benzyloxy)phenyl]-3-bromopropanamide](/img/structure/B14216443.png)
![Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14216446.png)
![N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14216450.png)
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
